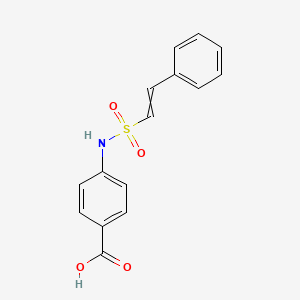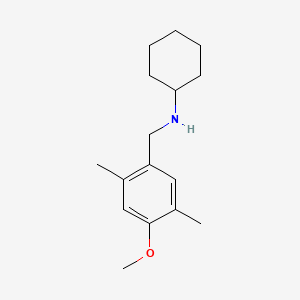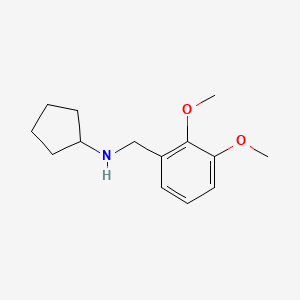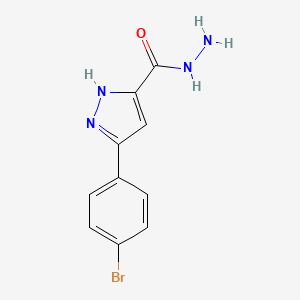
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the papers, which are also piperidine derivatives with various substitutions that have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the first paper, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized. The introduction of a bulky moiety in the para position of the benzamide increased the activity of the compounds. Similarly, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide enhanced the activity . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The basic quality of the nitrogen atom of piperidine plays an important role in the activity of these compounds. For instance, the N-benzoylpiperidine derivative was almost inactive, suggesting that the basicity of the nitrogen is a key factor for the anti-AChE activity . The molecular structure of this compound would likely exhibit similar importance in the basicity of the nitrogen atom for its potential biological activities.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are typically centered around their interactions with biological targets. For example, compound 21 from the first paper showed a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating that it can cross the blood-brain barrier and interact with acetylcholinesterase in the brain . The chemical reactions of this compound would likely be related to its interaction with biological enzymes or receptors, depending on its specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their substituents. These properties include solubility, melting point, and stability, which are important for the pharmacokinetics and pharmacodynamics of the compounds. The bulky substituents and the presence of specific functional groups can affect the ability of these compounds to penetrate the blood-brain barrier and their affinity for the target enzyme, as seen with compound 21, which had a high affinity for AChE and was able to increase ACh content in the brain . The physical and chemical properties of this compound would need to be studied to determine its pharmacological potential.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid and its derivatives are synthesized for their potential biological activities. For example, N-substituted derivatives have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Catalytic Applications
- The compound has been utilized in the synthesis of nanomagnetic reusable catalysts, specifically for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting its role in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Intermediate in Organic Synthesis
- This compound is also used as an intermediate in the synthesis of various organic compounds, such as 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, highlighting its versatility in organic synthesis (Acharya & Clive, 2010).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential as inhibitors in various biological processes, indicating its significance in medicinal chemistry (Picard et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKXXFCYUAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354990 |
Source


|
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
314744-44-0 |
Source


|
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
